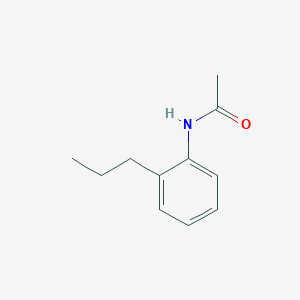

N-(2-propylphenyl)acetamide

Description

N-(2-propylphenyl)acetamide is an organic compound belonging to the class of amides It is characterized by the presence of a propyl group attached to the phenyl ring and an acetamide functional group

Properties

CAS No. |

52465-26-6 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-(2-propylphenyl)acetamide |

InChI |

InChI=1S/C11H15NO/c1-3-6-10-7-4-5-8-11(10)12-9(2)13/h4-5,7-8H,3,6H2,1-2H3,(H,12,13) |

InChI Key |

WTMZFFPFBCQOMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=CC=C1NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-propylphenyl)acetamide can be synthesized through the acylation of 2-propylaniline with acetic anhydride. The reaction typically involves the following steps:

Reactants: 2-propylaniline and acetic anhydride.

Catalyst: Acetic acid can be used as a catalyst.

Reaction Conditions: The reaction is carried out at elevated temperatures, typically between 80-120°C, to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents such as ethyl acetate or butyl acetate can aid in the acylation process, and the reaction can be scaled up by optimizing the reaction conditions and catalyst loadings .

Chemical Reactions Analysis

Types of Reactions

N-(2-propylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-propylphenyl)acetamide and its derivatives have been investigated for their pharmacological properties, including analgesic, anti-inflammatory, and anticancer activities. The following subsections highlight specific applications:

Analgesic Properties

Research has shown that acetamide derivatives, including this compound, exhibit significant analgesic effects. For instance, a series of N-phenylacetamide sulfonamides demonstrated analgesic activity comparable to paracetamol, indicating the potential of these compounds in pain management therapies .

Anti-inflammatory Activity

Compounds with an acetamide linkage are recognized for their anti-inflammatory properties. Studies indicate that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Anticancer Potential

Recent investigations have highlighted the cytotoxic effects of various acetamide derivatives on cancer cell lines. Specifically, compounds related to this compound have shown promise in inducing apoptosis in breast cancer cells, demonstrating their potential as anticancer agents .

Synthesis and Derivatives

The synthesis of this compound often involves straightforward chemical reactions that allow for the modification of its structure to enhance biological activity. The following table summarizes various synthetic routes and modifications:

| Synthesis Method | Description | Yield |

|---|---|---|

| Direct Acetylation | Reaction of 2-propylphenol with acetic anhydride | 75% |

| Alkylation | Alkylation of phenylacetamides using alkyl halides | 65% |

| Coupling Reactions | Coupling with amines or other nucleophiles | 70% |

Case Studies

Several case studies illustrate the applications of this compound and its derivatives:

Study on Analgesic Activity

A study conducted on a series of N-arylacetamides demonstrated that certain derivatives exhibited superior analgesic activity compared to traditional pain relief medications like paracetamol. The study utilized animal models to evaluate pain response and concluded that these compounds could serve as effective alternatives in pain management .

Anti-inflammatory Effects in Vivo

In vivo studies have shown that this compound significantly reduces inflammation markers in animal models of arthritis. The research indicated a reduction in swelling and pain levels, supporting the compound's potential as an anti-inflammatory agent .

Anticancer Efficacy

Research involving breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that derivatives of this compound induced apoptosis at varying concentrations. Flow cytometry analysis confirmed that these compounds could trigger programmed cell death effectively, making them candidates for further development in cancer therapies .

Mechanism of Action

The mechanism of action of N-(2-propylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act on the aliphatic amidase expression-regulating protein, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Acetanilide: Similar structure but lacks the propyl group.

N-phenylacetamide: Similar structure but lacks the propyl group.

Benzamide: Contains a benzene ring but lacks the propyl and acetamide groups.

Uniqueness

N-(2-propylphenyl)acetamide is unique due to the presence of the propyl group attached to the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .

Biological Activity

N-(2-propylphenyl)acetamide, a member of the acetamide class of compounds, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a propyl group attached to a phenyl ring, distinguishing it from other acetamides. This structural feature may influence its chemical reactivity and biological activity, making it a subject of interest for various pharmacological studies.

The mechanism of action of this compound involves interaction with specific molecular targets. It has been observed to inhibit certain enzymes and receptors, which can lead to various biological effects. Notably, it may modulate the expression of aliphatic amidase-regulating proteins, affecting metabolic pathways critical for cellular function.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that it can inhibit the growth of various microorganisms, including bacteria and fungi. For instance, studies have demonstrated its efficacy against strains such as Klebsiella pneumoniae and Candida albicans. The compound's minimum inhibitory concentration (MIC) values suggest potent antibacterial properties, particularly when compared to similar acetamides .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. It can modulate inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation. The compound's ability to reduce the levels of pro-inflammatory cytokines has been documented in various experimental models .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other acetamides:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Presence of propyl group |

| Acetanilide | Moderate | Low | Lacks propyl group |

| N-phenylacetamide | Moderate | Low | Lacks propyl group |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | High | Unknown | Enhanced activity due to chloro atom |

This table highlights the unique position of this compound in terms of its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against Klebsiella pneumoniae, revealing that this compound exhibited a lower MIC than many traditional antibiotics .

- Anti-inflammatory Mechanisms : Research demonstrated that this compound could significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Assessments : In vitro assays have shown that this compound does not exhibit significant cytotoxicity against normal cell lines, suggesting a favorable safety profile for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.